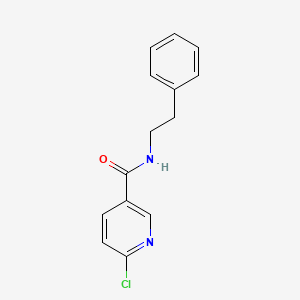

6-Chloro-N-phenethyl-nicotinamide

Description

6-Chloro-N-phenethyl-nicotinamide is a substituted nicotinamide derivative characterized by a pyridine ring with a chlorine atom at the 6-position and a phenethyl group attached to the carboxamide nitrogen. The phenethyl substituent likely enhances lipophilicity, influencing bioavailability and receptor interactions compared to smaller alkyl or aryl groups .

Properties

Molecular Formula |

C14H13ClN2O |

|---|---|

Molecular Weight |

260.72 g/mol |

IUPAC Name |

6-chloro-N-(2-phenylethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C14H13ClN2O/c15-13-7-6-12(10-17-13)14(18)16-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,16,18) |

InChI Key |

RTGCRJSFORDNBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and application-based differences between 6-Chloro-N-phenethyl-nicotinamide and related compounds:

Structural and Functional Insights:

- Substituent Effects: Phenethyl vs. Aryl vs. Cycloalkyl: The 3-methoxyphenyl () and cyclopentyl () groups introduce steric and electronic variations, affecting target selectivity. For example, cyclopentyl derivatives are common in kinase inhibitors due to optimal hydrophobic interactions .

- Biological Activity: Hydroxamic acid derivatives (e.g., 6-Chloro-N-hydroxynicotinamide) may act as zinc-binding motifs in enzyme inhibition, contrasting with non-chelating analogs like N-methyl or N-phenethyl derivatives . Diisopropyl and dimethyl substituents enhance metabolic stability by reducing oxidative dealkylation, a critical factor in drug design .

- Applications: Methyl and dimethyl derivatives are widely used as intermediates in APIs (Active Pharmaceutical Ingredients) due to their synthetic versatility . Complex analogs like 2-chloro-N-[4-({[6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-pyridinyl]acetyl}amino)phenyl]-6-methylnicotinamide () highlight niche roles in targeted therapies, though their bulkier structures may limit bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.